molecular formula C10H20N2O2 B1440052 N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide CAS No. 1183121-32-5

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B1440052
CAS No.: 1183121-32-5
M. Wt: 200.28 g/mol
InChI Key: QHZMKVPILJQNRI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

Alkoxycarbonylpiperidines, which share structural similarities with N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for synthesizing carboxamides from iodoalkenes and iodoarenes under mild conditions, yielding moderate to high product yields. Such processes are crucial in organic synthesis, offering pathways to various amide compounds used in pharmaceuticals, agrochemicals, and material science (Takács et al., 2014).

Drug Discovery

Compounds structurally related to this compound have been explored for their potential as antitumor agents. For instance, acridine derivatives have been synthesized and evaluated for their antitumor activity, showing significant efficacy against various cancer cell lines. The structure-activity relationship studies of these compounds contribute to understanding how slight modifications in molecular structures can impact their biological activity, guiding the design of new therapeutic agents (Rewcastle et al., 1986).

Molecular Interactions and DNA Binding

Research on derivatives of acridine, such as those with side chains ending in carboxamide groups, demonstrates their ability to specifically interact with DNA, particularly GC-rich regions. These interactions are facilitated by hydrogen bonding, which is critical for understanding the molecular mechanisms of drug-DNA interactions and designing drugs that can selectively target DNA regions (Markovits et al., 1981).

Antidepressant Activity

The design, synthesis, and pharmacological evaluation of novel compounds as 5-HT3 receptor antagonists have led to the discovery of potential new antidepressants. By understanding the pharmacophoric requirements and utilizing ligand-based approaches, researchers have developed compounds with significant 5-HT3 receptor antagonism and antidepressant-like activity in preclinical models. This research highlights the importance of chemical synthesis in discovering new therapeutic agents for treating depression (Mahesh et al., 2011).

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-12(6-7-14-2)10(13)9-4-3-5-11-8-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZMKVPILJQNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.